(2-Bromo-5-chlorophenyl)(methyl)sulfane
Overview
Description
(2-Bromo-5-chlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane typically involves the reaction of 2-bromo-5-chlorobenzene with methanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
2-Bromo-5-chlorobenzene+MethanethiolNaOH, Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different halogen atoms or other substituents.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or modified sulfur groups.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of sulfur-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)(methyl)sulfane involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfanyl group allows it to participate in diverse chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorophenyl)(ethyl)sulfane
- (2-Bromo-5-chlorophenyl)(propyl)sulfane
- (2-Bromo-5-chlorophenyl)(methyl)ether
Uniqueness
(2-Bromo-5-chlorophenyl)(methyl)sulfane is unique due to the specific combination of bromine, chlorine, and a methylsulfanyl group on the benzene ring
Properties
IUPAC Name |
1-bromo-4-chloro-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZDWOUTMZQILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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